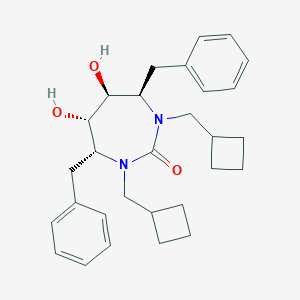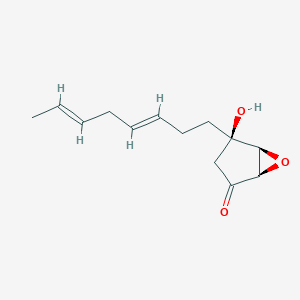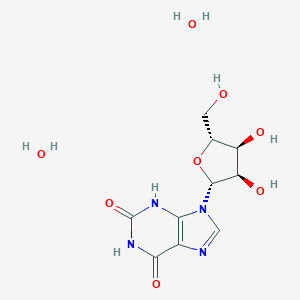![molecular formula C15H14N2 B120508 6-Methyl-2-p-tolyl-imidazo[1,2-a]pyridine CAS No. 88965-00-8](/img/structure/B120508.png)
6-Methyl-2-p-tolyl-imidazo[1,2-a]pyridine
Vue d'ensemble
Description
“6-Methyl-2-p-tolyl-imidazo[1,2-a]pyridine” is a chemical compound with the molecular formula C15H14N2 . It is also known by other synonyms such as “6-Methyl-2-(p-tolyl)imidazo[1,2-a]pyridine” and "6-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridine" . This compound is an impurity of Zolpidem, a selective non-benzodiazepine GABAA receptor agonist .
Synthesis Analysis
The synthesis of imidazo[1,2-a]pyridines has been the subject of recent research . An efficient multi-step protocol was elaborated for the installation of the 6-methyl-2-(p-tolyl)imidazo[1,2-a]pyridine pendant to the Avermectin B 1a and Ivermectin skeletons through a linker .Molecular Structure Analysis
The molecular structure of “6-Methyl-2-p-tolyl-imidazo[1,2-a]pyridine” has been studied . The compound has a molecular weight of 222.28 g/mol . The IUPAC name for this compound is 6-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridine .Chemical Reactions Analysis
The chemical reactions involving “6-Methyl-2-p-tolyl-imidazo[1,2-a]pyridine” have been studied . It is proposed that the transformation goes via the subsequent formation of imine, the addition of alcohol to the alkyne moiety, intramolecular cyclization, and p-TSA catalyzed dehydration .Physical And Chemical Properties Analysis
The physical and chemical properties of “6-Methyl-2-p-tolyl-imidazo[1,2-a]pyridine” have been analyzed . The compound has a molecular weight of 222.28 g/mol, and its computed properties include an XLogP3-AA of 4.2, a Hydrogen Bond Donor Count of 0, and a Hydrogen Bond Acceptor Count of 1 .Applications De Recherche Scientifique
Medicinal Chemistry
Application Summary
“6-Methyl-2-p-tolyl-imidazo[1,2-a]pyridine” is a basic skeleton for many drugs and natural products . Its derivatives play a significant role in the synthesis of many nitrogen-fused heterocycles .
Method of Application
An efficient protocol has been developed for the synthesis of regioselective imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrimidine derivatives through a cascade reaction between 2-aminopyridine, arylelglyoxal, and 4-hydroxypyran via a three-component reaction .
Results or Outcomes
The advantages of this transformation are a catalyst-free reaction, green solvent, operationally simple, scalable, and eco-friendly . The product collects with simple filtration which avoided tedious and expensive purification techniques .
Anticancer Research
Application Summary
In earlier studies, a novel series of imidazo pyridine derivatives were designed that acted against the human PI3 Kα active site and exhibited potent to moderate activity against cancer cell lines such as MCF-7 and HeLa .
Method of Application
The specific methods of application or experimental procedures were not detailed in the source .
Results or Outcomes
The imidazo pyridine derivatives exhibited potent to moderate activity against cancer cell lines such as MCF-7 and HeLa .
Pharmaceutical Applications
Application Summary
“6-Methyl-2-p-tolyl-imidazo[1,2-a]pyridine” is a key structural element in several commercially available drugs . For instance, it is found in drugs like zolpidem, used in the treatment of insomnia, and alpidem, an anxiolytic agent . Another drug containing this compound is GSK812397, which is used for the treatment of HIV infection .
Results or Outcomes
These drugs have been proven effective in their respective applications, such as treating insomnia and HIV infection .
Agricultural Applications
Application Summary
Derivatives of “6-Methyl-2-p-tolyl-imidazo[1,2-a]pyridine” play an important role in the synthesis of many nitrogen-fused heterocycles, which are significant in agricultural products such as insecticides, fungicides, herbicides, and plant growth regulators .
Results or Outcomes
These compounds have shown effectiveness in their respective applications, such as pest control and plant growth regulation .
Inhibitor of Tumor Cell Growth and Angiogenesis
Application Summary
Computational studies like molecular docking were conducted to provide the theoretical possibilities of binding these types of synthesized compounds to the VEGFR2 receptors as potential key inhibitors of tumor cell growth and angiogenesis .
Results or Outcomes
The results of the computational studies suggest that these types of synthesized compounds could potentially bind to the VEGFR2 receptors, inhibiting tumor cell growth and angiogenesis .
Orientations Futures
Propriétés
IUPAC Name |
6-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2/c1-11-3-6-13(7-4-11)14-10-17-9-12(2)5-8-15(17)16-14/h3-10H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWEWSJJCANQFRB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CN3C=C(C=CC3=N2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00349880 | |
| Record name | 6-Methyl-2-p-tolyl-imidazo[1,2-a]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00349880 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
1.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24808722 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
6-Methyl-2-p-tolyl-imidazo[1,2-a]pyridine | |
CAS RN |
88965-00-8 | |
| Record name | 6-Methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=88965-00-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Methyl-2-p-tolyl-imidazo[1,2-a]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00349880 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.120.963 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

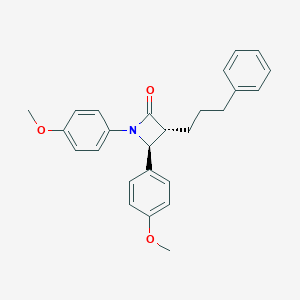
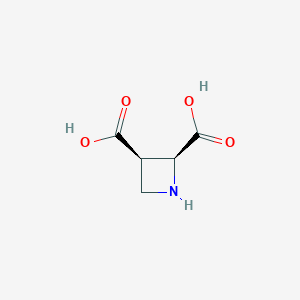
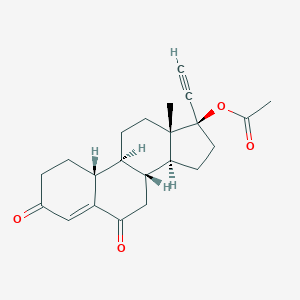
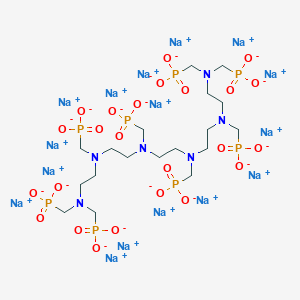

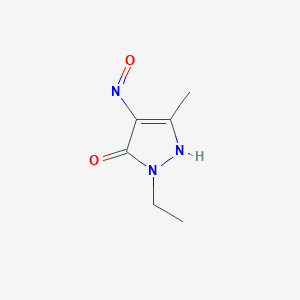
![[R-(R*,S*)]-3-tert-Butylcarbamoyl-4-oxiranylmethyl-piperazine-1-carboxylic acid tert-butyl ester](/img/structure/B120445.png)
![3'-Nitro-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B120447.png)
